![molecular formula C12H9BrClNO B2749769 5-Bromo-2-(4-chlorophenoxy)aniline CAS No. 15212-00-7](/img/structure/B2749769.png)
5-Bromo-2-(4-chlorophenoxy)aniline
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Description
5-Bromo-2-(4-chlorophenoxy)aniline is a biochemical compound with the molecular formula C12H9BrClNO and a molecular weight of 298.56 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(4-chlorophenoxy)aniline is represented by the SMILES notation: C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)N)Cl . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Photophysical Properties and Materials Science
Research has demonstrated the utility of compounds structurally related to 5-Bromo-2-(4-chlorophenoxy)aniline in the synthesis of polymeric films with fluorescent properties. Buruianǎ et al. (2005) synthesized o-hydroxy Schiff bases to obtain polymeric films that exhibit photochromic mechanisms and fluorescent properties through an excited state intramolecular proton-transfer process, with the formation of cis- and trans-keto isomers as intermediate compounds (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005). This research underscores the potential of halogenated anilines in developing materials with unique optical properties.
Crystal Engineering and Supramolecular Chemistry
Dey et al. (2003) explored the crystal structures of 4-substituted anilines, including bromo and chloro substituents, to understand their role in crystal engineering. Their findings highlight the supramolecular equivalence of halogen groups in influencing crystal structures, pertinent to the design of new crystalline materials (Dey, Jetti, Boese, & Desiraju, 2003).
Synthetic Chemistry and Drug Design
In synthetic chemistry, compounds akin to 5-Bromo-2-(4-chlorophenoxy)aniline serve as intermediates or reactants in the formation of complex molecules. Patil and Luzzio (2016) described the use of 2-(halomethyl)-4,5-diphenyloxazoles, which share structural similarities with halogenated anilines, in synthesizing a variety of functionalized molecules, illustrating the versatility of such compounds in organic synthesis (Patil & Luzzio, 2016).
Electrochemical Applications
Shahhosseini et al. (2016) conducted a study on the electrochemical synthesis of polymers based on a monomer structurally related to 5-Bromo-2-(4-chlorophenoxy)aniline. Their work demonstrated the potential of these polymers in applications such as dye-sensitized solar cells, showcasing the relevance of halogenated anilines in developing new materials for energy conversion technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
properties
IUPAC Name |
5-bromo-2-(4-chlorophenoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCICNYOGHRMGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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